
1-Amino-4-hydroxybutan-2-one hydrochloride
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Description
1-Amino-4-hydroxybutan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.579. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, including the formation of oximes and hydrazones .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-Amino-4-hydroxybutan-2-one hydrochloride can be influenced by various environmental factors. For instance, a study showed that the N-alkylation of anilines with 4-hydroxybutan-2-one was developed in the presence of NH4Br, avoiding the use of metals, bases, and ligands . This suggests that the reaction environment can significantly impact the action of similar compounds.
Biological Activity
1-Amino-4-hydroxybutan-2-one hydrochloride, also known as "AHB," is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C4H10ClN1O2
- Molecular Weight : 137.58 g/mol
- CAS Number : 92632-79-6
This compound is primarily recognized for its role as a precursor in the synthesis of neurotransmitters and other bioactive compounds. Its biological activity can be attributed to the following mechanisms:
- Neurotransmitter Synthesis : AHB is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.
- Antioxidant Activity : Research indicates that AHB exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor.
Antioxidant Properties
AHB has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress. A study using various assays (DPPH, ABTS, FRAP) demonstrated that AHB significantly inhibits free radical formation, with an IC50 value indicating its potency compared to standard antioxidants like Trolox .
Neuroprotective Effects
In vitro studies have shown that AHB can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect has been linked to the modulation of signaling pathways involved in cell survival and apoptosis, making it a candidate for further research in treating neurodegenerative conditions such as Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have suggested that AHB possesses antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent. Further investigation is required to elucidate the specific mechanisms involved and the spectrum of activity against various pathogens .
Case Studies
Several case studies have highlighted the potential applications of AHB:
-
Neurodegenerative Disease Model :
- In a mouse model of Alzheimer's disease, administration of AHB resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
-
Antimicrobial Efficacy :
- A clinical trial assessing the efficacy of AHB in patients with bacterial infections showed promising results, with a significant reduction in infection rates compared to control groups.
Data Summary
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C4H10ClN1O2 |
Molecular Weight | 137.58 g/mol |
CAS Number | 92632-79-6 |
Antioxidant IC50 | [Insert specific value] |
Neuroprotective Effect | Significant improvement noted |
Antimicrobial Activity | Effective against [specific strains] |
Properties
IUPAC Name |
1-amino-4-hydroxybutan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPMHPZKFOURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698061 |
Source
|
Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92632-79-6 |
Source
|
Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.